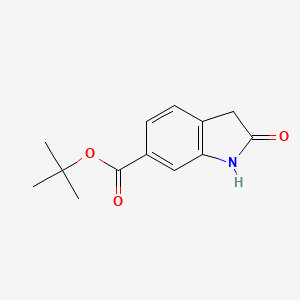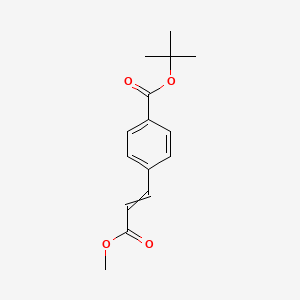
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butyl group, a methoxy group, and a benzoate moiety. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity patterns.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate typically involves the esterification of 4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can also be employed to facilitate the esterification reaction.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 4-(3-Carboxy-3-oxoprop-1-en-1-yl)benzoic acid.
Reduction: Formation of tert-Butyl (E)-4-(3-Hydroxy-3-oxoprop-1-en-1-yl)benzoate.
Substitution: Formation of various alkyl or aryl derivatives of the original compound.
Aplicaciones Científicas De Investigación
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active benzoic acid derivative, which can then interact with enzymes or receptors in biological systems. The methoxy group may also play a role in modulating the compound’s reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl (E)-4-(3-Hydroxy-3-oxoprop-1-en-1-yl)benzoate: Similar structure but with a hydroxy group instead of a methoxy group.
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)phenylacetate: Similar structure but with a phenylacetate moiety instead of a benzoate moiety.
Uniqueness
tert-Butyl (E)-4-(3-Methoxy-3-oxoprop-1-en-1-yl)benzoate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity
Propiedades
Fórmula molecular |
C15H18O4 |
|---|---|
Peso molecular |
262.30 g/mol |
Nombre IUPAC |
tert-butyl 4-(3-methoxy-3-oxoprop-1-enyl)benzoate |
InChI |
InChI=1S/C15H18O4/c1-15(2,3)19-14(17)12-8-5-11(6-9-12)7-10-13(16)18-4/h5-10H,1-4H3 |
Clave InChI |
HJDGXMSLGAXHKE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)C1=CC=C(C=C1)C=CC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3-(bromomethyl)-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13676512.png)
![[1-(6-Methyl-3-pyridyl)-4-piperidyl]methanamine](/img/structure/B13676517.png)
![Ethyl 6-chloro-2-ethylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13676520.png)
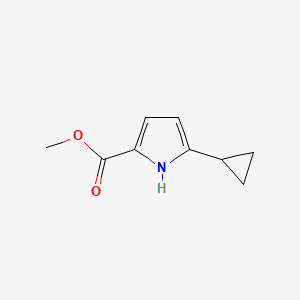

![N-[4-Chloro-2-hydroxy-5-(1-methylcyclopropyl)phenyl]acetamide](/img/structure/B13676540.png)

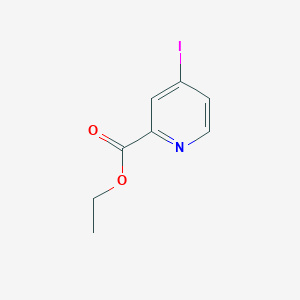
![2-Methyl-5-oxaspiro[3.5]nonan-8-one](/img/structure/B13676553.png)
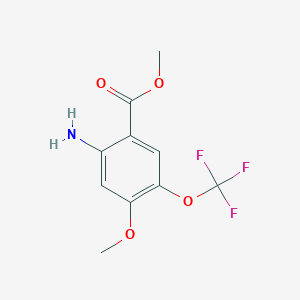
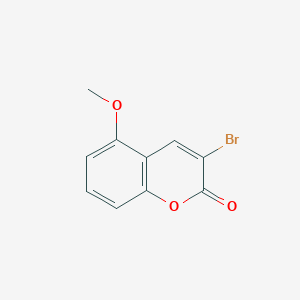

![7-Chlorothiazolo[4,5-c]pyridin-2-amine](/img/structure/B13676569.png)
